REACTION_CXSMILES
|
[C:1]([O-])(=[O:3])C.[NH4+:5].CO[C@@H]1[C@@H](C(OC)=O)[C@@H]2[C@@H](CN3[C@H](C2)[C:17]2N[C:27]4[CH:32]=[C:31]([O:33]C)[CH:30]=[CH:29][C:28]=4[C:16]=2[CH2:15]C3)C[C@H]1OC(C1C=C(OC)C(OC)=C(OC)C=1)=O.[C:50](#N)C>>[OH:33][C:31]1[CH:32]=[C:27]2[C:28]([C:16]([CH3:15])([CH3:17])[C:1](=[O:3])[N:5]2[CH3:50])=[CH:29][CH:30]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C2C(C(N(C2=C1)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |